[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C5H6F3N3O and its molecular weight is 181.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex catalyzes Huisgen 1,3-dipolar cycloadditions efficiently, offering low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for CuAAC (Ozcubukcu et al., 2009).
Corrosion Inhibitors for Mild Steel
Ma et al. (2017) investigated derivatives of 1,2,3-triazole as corrosion inhibitors for mild steel in acidic medium. The study found that these derivatives, including (1-benzyl-1H-1,2,3-triazole-4-yl)methanol, exhibit effective corrosion inhibition, attributed to their ability to adsorb on the mild steel surface (Ma et al., 2017).
Computational Chemistry Studies
Wang et al. (2014) conducted a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, analyzing its structures, molecular orbitals, and UV-vis spectra. The study provides insights into the electronic properties and reactivity of such compounds, which are relevant for understanding the behavior of [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol derivatives (Wang et al., 2014).
Synthesis and Anticancer Activity
Dong et al. (2017) synthesized new aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity. This research highlights the potential biomedical applications of triazole derivatives, including those structurally related to this compound, in developing therapeutic agents (Dong et al., 2017).
Solubility and Physical Properties
Liang et al. (2016) measured and correlated the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents, providing valuable data for the formulation and application of this compound in different industrial and research contexts (Liang et al., 2016).
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)3-11-1-4(2-12)9-10-11/h1,12H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVNPHIMXPQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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